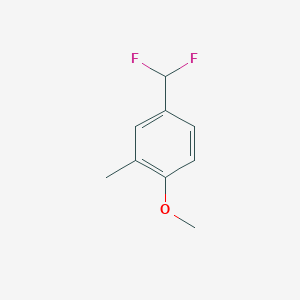
5-(Difluoromethyl)-2-methoxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-methoxytoluene: is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a toluene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-methoxytoluene may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The exact industrial methods can vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-2-methoxytoluene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted toluene derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 5-(Difluoromethyl)-2-methoxytoluene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique difluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules .
Biology and Medicine: In medicinal chemistry, the difluoromethyl group is often employed to improve the pharmacokinetic properties of drug candidates. The compound can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can impart desirable properties such as increased durability and chemical resistance .
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-methoxytoluene is largely dependent on its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological targets, potentially altering the activity of enzymes or receptors. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)-2-methoxytoluene: Similar structure but with an additional fluorine atom, which can further enhance metabolic stability and lipophilicity.
2-Methoxy-5-methylbenzaldehyde: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
5-(Difluoromethyl)-2-methylphenol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 5-(Difluoromethyl)-2-methoxytoluene is unique due to the presence of both the difluoromethyl and methoxy groups, which together confer distinct chemical and physical properties. These features make it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,9H,1-2H3 |
Clé InChI |
BQKSXAPMRCZITR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorothiazolo[5,4-d]pyrimidin-2-ol](/img/structure/B12994831.png)

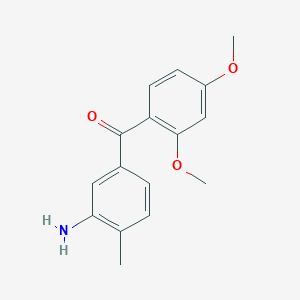
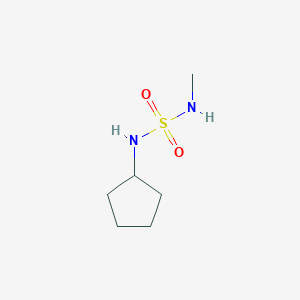
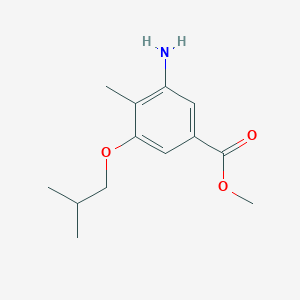
![2-Benzyloxazolo[4,5-c]pyridine](/img/structure/B12994850.png)
![tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B12994855.png)
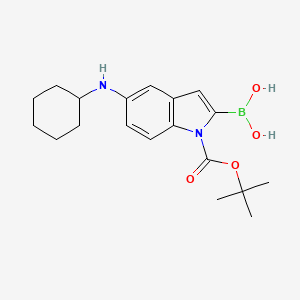
![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B12994876.png)
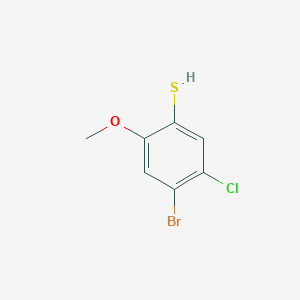
![ethyl 2-amino-4-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12994889.png)
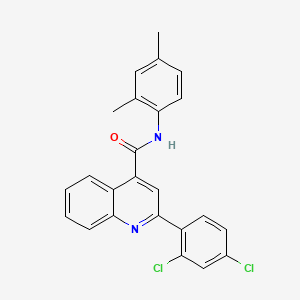
![tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12994900.png)

